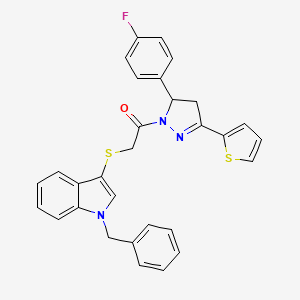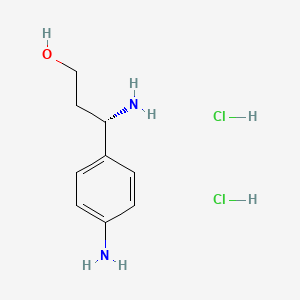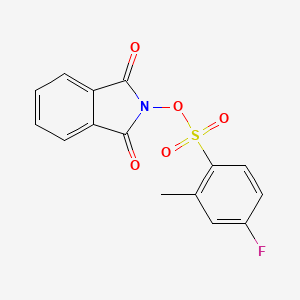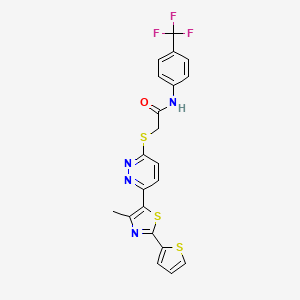
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide, also known as CAY10585, is a novel compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.
作用機序
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide functions as a potent and selective inhibitor of CK1δ, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK1δ regulates the stability and activity of various proteins by phosphorylating them. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide inhibits CK1δ by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to have significant biochemical and physiological effects on various cellular processes. It modulates the circadian rhythm by regulating the stability of PER2 protein, which is essential for maintaining the circadian clock. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to regulate the DNA damage response by regulating the phosphorylation of p53, a tumor suppressor protein. Furthermore, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to regulate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
実験室実験の利点と制限
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, making it suitable for studying the role of CK1δ in various cellular processes. It has also been optimized for high yield and purity, making it suitable for biochemical and physiological studies. However, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it has limited solubility in aqueous solutions, which can affect its bioavailability.
将来の方向性
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has opened up new avenues for scientific research in various fields, including circadian rhythm regulation, DNA damage response, and Wnt signaling. There are several future directions for research on N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide. Firstly, it can be used to study the role of CK1δ in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Secondly, it can be used to develop new therapeutic agents that target CK1δ for the treatment of various diseases. Finally, it can be used to study the mechanism of action of other protein kinases and their substrates, which can provide insights into the regulation of various cellular processes.
合成法
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide involves a multi-step process that begins with the reaction of 3-methylcyclohexanone with malononitrile to form the corresponding cyanoester. The cyanoester is then subjected to a Knoevenagel condensation with 2-oxo-4-carboxyquinoline to yield the desired compound. The synthesis method of N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been optimized to ensure high yield and purity, making it suitable for scientific research.
科学的研究の応用
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been extensively used in scientific research to study the role of CK1δ in various cellular processes. It has been shown to modulate circadian rhythm by regulating the stability of PER2 protein, a key component of the circadian clock. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has also been used to study the role of CK1δ in the DNA damage response, where it has been shown to regulate the phosphorylation of p53, a tumor suppressor protein. Furthermore, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been used to investigate the role of CK1δ in Wnt signaling, a pathway that regulates cell proliferation and differentiation.
特性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-6-5-9-19(11-13,12-20)21-18(24)15-10-17(23)22(2)16-8-4-3-7-14(15)16/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCHBYTEXCJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=O)N(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)


![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)


